Sortilin antagonist 1
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Overview
Description
Sortilin antagonist 1 is a potent compound known for its ability to inhibit the binding of neurotensin to sortilin, a receptor involved in various physiological and pathological processes. This compound has an inhibition constant (IC50) of 20 nM against neurotensin binding to sortilin .
Preparation Methods
The synthesis of Sortilin antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving common reagents and catalysts . Industrial production methods for this compound are also not widely available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing.
Chemical Reactions Analysis
Sortilin antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sortilin antagonist 1 has a wide range of scientific research applications, including:
Neurological Disease Research: It is used to study the role of sortilin in neurological diseases and to develop potential therapeutic strategies.
Cancer Research: The compound is utilized in cancer research to investigate the involvement of sortilin in tumor progression and metastasis.
Cardiovascular Research: This compound is used to explore the role of sortilin in cardiovascular diseases, including atherosclerosis and hypertension.
Metabolic Disorders: The compound is also studied for its potential effects on metabolic disorders such as diabetes and obesity.
Mechanism of Action
Sortilin antagonist 1 exerts its effects by blocking the binding of neurotensin to sortilin, thereby inhibiting sortilin-mediated signaling pathways . Sortilin is involved in the endocytosis and degradation of various ligands, including neurotrophins and progranulin . By antagonizing sortilin, this compound can modulate these pathways and affect cellular processes such as apoptosis, protein transport, and signal transduction .
Comparison with Similar Compounds
Sortilin antagonist 1 is unique in its high potency and specificity for sortilin. Similar compounds include:
Neurotensin receptor antagonists: These compounds also target neurotensin receptors but may have different binding affinities and specificities.
Progranulin modulators: Compounds that modulate progranulin levels by targeting sortilin or other related receptors.
This compound stands out due to its high inhibition constant and its broad range of applications in various fields of research .
Properties
Molecular Formula |
C20H24N2O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-5,5-dimethyl-2-[(6-phenoxypyridine-3-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)12-11-16(19(24)25)22-18(23)14-9-10-17(21-13-14)26-15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3,(H,22,23)(H,24,25)/t16-/m0/s1 |
InChI Key |
OWESOSHRVQOBOS-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)CC[C@@H](C(=O)O)NC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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